Lipophilicity Advantage Over 1,3,4-Oxadiazole Regioisomers
A systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched pairs from the AstraZeneca compound collection reveals a critical difference in lipophilicity. The 1,2,4-oxadiazole isomer consistently exhibits approximately one order of magnitude higher lipophilicity (log D) compared to its 1,3,4-oxadiazole counterpart [1]. This property is directly relevant for compounds like 3-(3-Fluoro-5-methylphenyl)-1,2,4-oxadiazole, as increased lipophilicity can enhance membrane permeability and target tissue distribution, which is a key selection criterion in CNS and intracellular target drug discovery programs.
| Evidence Dimension | Lipophilicity (log D) |
|---|---|
| Target Compound Data | LogP predicted for structurally analogous 3-phenyl-1,2,4-oxadiazoles ranges from ~1.3 to 3.8 [2]. |
| Comparator Or Baseline | 1,3,4-oxadiazole matched pairs show an order of magnitude lower log D [1]. |
| Quantified Difference | An order of magnitude difference in log D units (e.g., ~1 log unit). |
| Conditions | Comparison of matched molecular pairs from internal AstraZeneca database, not a direct assay. |
Why This Matters
This intrinsic difference in lipophilicity is a key differentiator, guiding the selection of the 1,2,4-oxadiazole scaffold for programs where higher membrane permeability is required, directly impacting procurement decisions for lead optimization.
- [1] Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. View Source
- [2] Ambinter. (n.d.). 5-(2-fluorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole (CAS 693236-71-4). View Source
